molecular formula C19H14Cl2N2O2S B2810243 1-(1-benzofuran-2-carbonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 919714-91-3

1-(1-benzofuran-2-carbonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2810243
CAS No.: 919714-91-3
M. Wt: 405.29
InChI Key: GGKLFDIESHSOJC-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to an imidazole ring through a dichlorobenzyl thioether bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of Imidazole Ring: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Linkage Formation: The dichlorobenzyl thioether bridge is formed by reacting 3,4-dichlorobenzyl chloride with a thiol group, followed by coupling with the imidazole and benzofuran moieties under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorobenzyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

Benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a candidate for drug development and biological assays.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran moieties, such as benzofuran-2-carboxylic acid, exhibit different biological activities.

    Imidazole Derivatives: Compounds like 2-methyl-4,5-dihydro-1H-imidazole have distinct pharmacological properties.

    Thioether-Linked Compounds: Molecules with similar thioether linkages, such as 2-(chloromethyl)benzothiazole, show varied chemical reactivity and biological effects.

Uniqueness

Benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of benzofuran, imidazole, and dichlorobenzyl thioether moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-12(9-15(14)21)11-26-19-22-7-8-23(19)18(24)17-10-13-3-1-2-4-16(13)25-17/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKLFDIESHSOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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